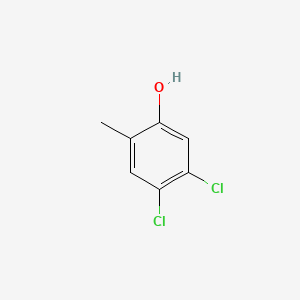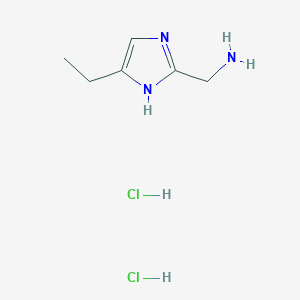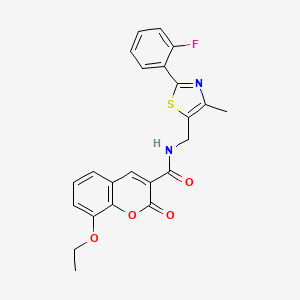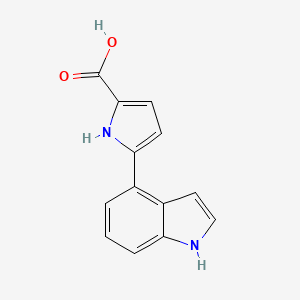
5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both indole and pyrrole moieties. These structures are significant in organic chemistry due to their presence in many biologically active molecules. The indole ring is a common motif in natural products and pharmaceuticals, while the pyrrole ring is found in many natural pigments and bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The pyrrole ring can be introduced through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of these synthetic routes, often using catalysts to increase yield and reduce reaction times. Transition metal catalysts, such as palladium or copper, are frequently used in these processes .
Chemical Reactions Analysis
Types of Reactions
5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The pyrrole ring can be reduced to form pyrrolidine derivatives.
Substitution: Both the indole and pyrrole rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (for halogenation) or nitric acid (for nitration).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the pyrrole ring can produce pyrrolidine derivatives .
Scientific Research Applications
5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The indole ring can interact with proteins and enzymes, potentially inhibiting their activity. The pyrrole ring can also interact with biological molecules, affecting their function . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Similar in structure but lacks the pyrrole ring.
Pyrrole-2-carboxylic acid: Similar in structure but lacks the indole ring.
Indole-5-carboxylic acid: Similar in structure but with the carboxylic acid group at a different position.
Uniqueness
5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both indole and pyrrole rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader array of biological targets compared to compounds with only one of these rings .
Properties
IUPAC Name |
5-(1H-indol-4-yl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-13(17)12-5-4-11(15-12)8-2-1-3-10-9(8)6-7-14-10/h1-7,14-15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHQROROLLIYIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C3=CC=C(N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate](/img/structure/B2501584.png)
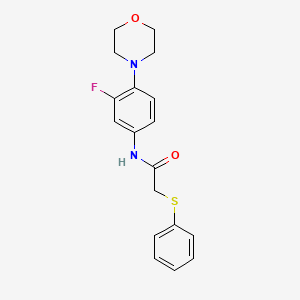
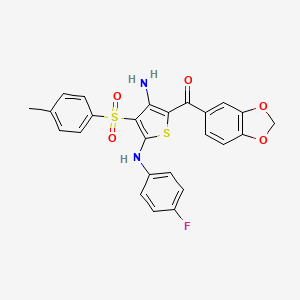

![propan-2-yl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2501591.png)

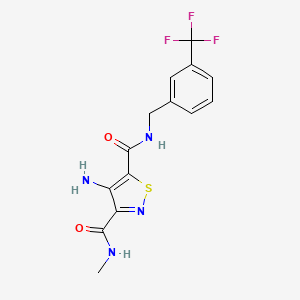
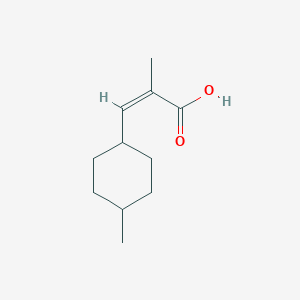

![(13E)-5-hydroxy-13-[(4-methoxyphenyl)methylidene]-15-methyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2,4,6-trien-14-one](/img/structure/B2501601.png)
![Ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501602.png)
